REACTION_CXSMILES
|
[CH:1]1([C:4]2[C:13]([C:14](OC)=[O:15])=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[C:13]([CH2:14][OH:15])=[C:12]([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 0° C
|
Type
|
STIRRING
|
Details
|
Stirred the reaction mixture for 1 hr at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Quenched the reaction mixture with HCl (110 ml) solution at 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Raised the temperature to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Separated the both aqueous and organic layers
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous layer with toluene (400 ml)
|
Type
|
WASH
|
Details
|
Washed the organic layer with saturated sodium chloride solution (200 ml)
|
Type
|
DISTILLATION
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Details
|
Distilled off the solvent completely
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
DISTILLATION
|
Details
|
Added cyclohexane (50 ml) to the solid and distilled it
|
Type
|
ADDITION
|
Details
|
To the residue added cyclohexane (150 ml)
|
Type
|
STIRRING
|
Details
|
stir for 30 minutes at 45° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtered the cake
|
Type
|
WASH
|
Details
|
washed with cyclohexane (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1CO)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |